molecular formula C16H26O2 B14461059 (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate CAS No. 71172-81-1

(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate

Cat. No.: B14461059
CAS No.: 71172-81-1
M. Wt: 250.38 g/mol
InChI Key: QMVXYQBDHSJUEV-GXDHUFHOSA-N
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Description

(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by a cyclohexene ring substituted with a methyl group and an ester functional group. It is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate typically involves the esterification of (6-Methylcyclohex-3-en-1-yl)methanol with 2-ethylhex-2-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and optimizing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-(1-methylethyl)-2-cyclohexen-1-one: A structurally similar compound with a ketone functional group instead of an ester.

    Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents.

Uniqueness

(6-Methylcyclohex-3-en-1-yl)methyl 2-ethylhex-2-enoate is unique due to its specific ester functional group and the combination of a cyclohexene ring with a methyl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

71172-81-1

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(6-methylcyclohex-3-en-1-yl)methyl (E)-2-ethylhex-2-enoate

InChI

InChI=1S/C16H26O2/c1-4-6-10-14(5-2)16(17)18-12-15-11-8-7-9-13(15)3/h7-8,10,13,15H,4-6,9,11-12H2,1-3H3/b14-10+

InChI Key

QMVXYQBDHSJUEV-GXDHUFHOSA-N

Isomeric SMILES

CCC/C=C(\CC)/C(=O)OCC1CC=CCC1C

Canonical SMILES

CCCC=C(CC)C(=O)OCC1CC=CCC1C

Origin of Product

United States

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